4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradecane-3,5,9,11-tetrone
Overview
Description
Hexahydro-4,8-ethano-1H,3H-benzo(1,2-c:4,5-c’)difuran-1,3,5,7-tetrone, also known as Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydride, is a chemical compound with the molecular formula C12H10O6 and a molecular weight of 250.2 g/mol . This compound is characterized by its bicyclic structure, which includes a fused ring system with two furan rings and a central bicyclo[2.2.2]octane core. It is a white or off-white solid with a melting point of 351-352°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-4,8-ethano-1H,3H-benzo(1,2-c:4,5-c’)difuran-1,3,5,7-tetrone typically involves the hydrogenation of benzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetrone (PMDA). The hydrogenation process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation reactors where PMDA is subjected to hydrogen gas in the presence of a catalyst. The reaction is carefully controlled to ensure complete hydrogenation and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-4,8-ethano-1H,3H-benzo(1,2-c:4,5-c’)difuran-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be further reduced to form more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Hexahydro-4,8-ethano-1H,3H-benzo(1,2-c:4,5-c’)difuran-1,3,5,7-tetrone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hexahydro-4,8-ethano-1H,3H-benzo(1,2-c:4,5-c’)difuran-1,3,5,7-tetrone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Hexahydro-4,8-ethano-1H,3H-benzo(1,2-c:4,5-c’)difuran-1,3,5,7-tetrone is unique compared to other similar compounds due to its bicyclic structure and stability. Similar compounds include:
1,2,4,5-Cyclohexanetetracarboxylic dianhydride (HPMDA): Similar in structure but lacks the fused furan rings.
Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic acid 2,35,6-dianhydride: Another similar compound but with different functional groups.
These comparisons highlight the uniqueness of Hexahydro-4,8-ethano-1H,3H-benzo(1,2-c:4,5-c’)difuran-1,3,5,7-tetrone in terms of its chemical structure and applications.
Properties
IUPAC Name |
4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradecane-3,5,9,11-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c13-9-5-3-1-2-4(7(5)11(15)17-9)8-6(3)10(14)18-12(8)16/h3-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMLPYDNRMNBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950217 | |
Record name | Hexahydro-1H,3H-4,8-ethanobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2754-40-7 | |
Record name | Hexahydro-4,8-ethano-1H,3H-benzo[1,2-c:4,5-c′]difuran-1,3,5,7-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2754-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-4,8-ethano-1H,3H-benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydro-1H,3H-4,8-ethanobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-4,8-ethano-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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